

PF-AKT400: A Technical Guide to Target Protein Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-AKT400

Cat. No.: B1683966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and mechanism of action of **PF-AKT400**, a potent and selective ATP-competitive inhibitor of the AKT (Protein Kinase B) signaling pathway. The information is compiled to assist researchers and drug development professionals in understanding the core characteristics of this compound.

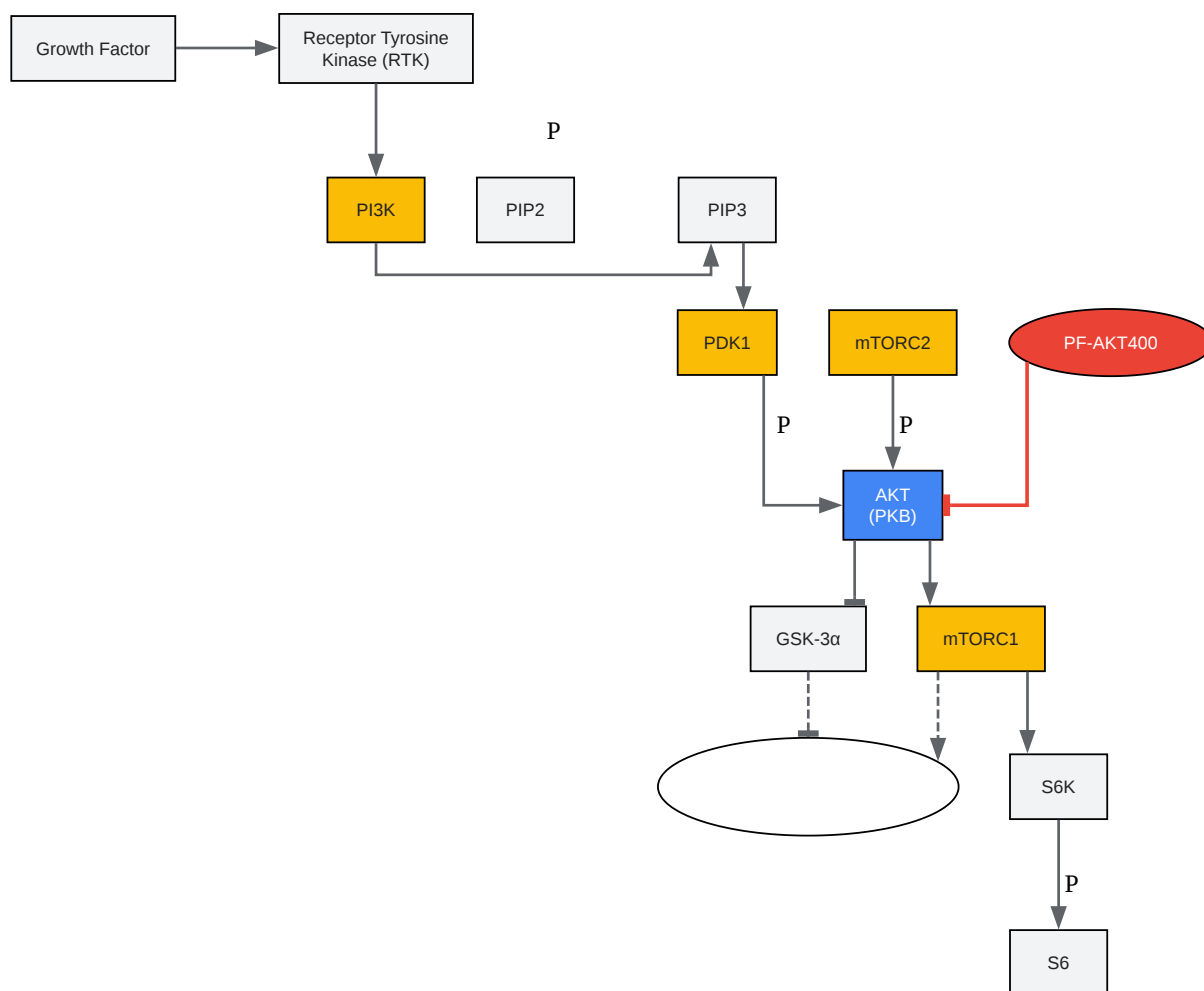
Quantitative Binding Affinity and Cellular Activity

The following table summarizes the key quantitative data for **PF-AKT400**, highlighting its potency and selectivity.

Target/Process	Parameter	Value (nM)	Cell Line	Notes
PKB α (AKT1)	IC50	0.5	-	900-fold greater selectivity for PKB α than PKA. [1][2]
PKA	IC50	450	-	Demonstrates selectivity over this related kinase. [1][2]
Phospho-S6 Reduction	Free IC50	110	U87	Measures downstream pathway inhibition. [1]
Akt Hyperphosphorylation	Free EC50	216	U87	A cellular marker of AKT engagement. [1]
p-GSK-3 α Inhibition	Cellular IC50	310	U87	Corresponds well with other cellular activity markers. [1]

Signaling Pathway and Mechanism of Action

PF-AKT400 exerts its effect by directly inhibiting the kinase activity of AKT. The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by **PF-AKT400**. Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK-3 α and the mTORC1 pathway (leading to S6 phosphorylation), to regulate cell survival, growth, and proliferation. **PF-AKT400**, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.



[Click to download full resolution via product page](#)

Caption: PI3K/AKT signaling pathway with **PF-AKT400** inhibition.

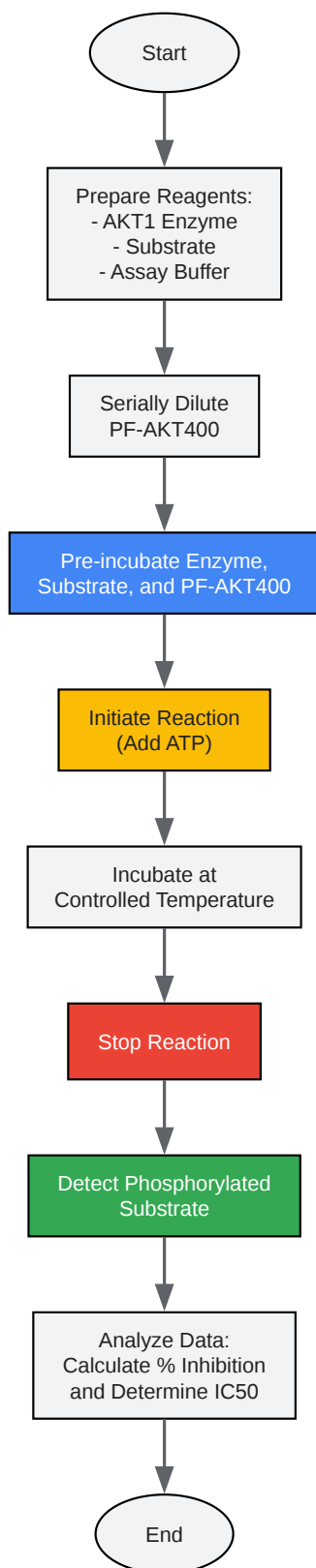
Experimental Protocols

Detailed, step-by-step experimental protocols for the binding affinity assays of **PF-AKT400** are not publicly available in the reviewed literature. However, based on the nature of the compound and standard industry practices, the determination of IC50 values for kinase inhibitors like **PF-AKT400** typically involves in vitro kinase assays.

General Principle of an In Vitro Kinase Inhibition Assay (e.g., for AKT1)

The assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is typically achieved by quantifying the phosphorylation of a specific substrate.

- Reagents and Materials:
 - Purified, active AKT1 enzyme.
 - A specific peptide or protein substrate for AKT1 (e.g., a GSK-3 derived peptide).
 - ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ -³²P]ATP or [γ -³³P]ATP) or a modified version for non-radioactive detection.
 - **PF-AKT400** at various concentrations.
 - Assay buffer containing necessary ions (e.g., Mg²⁺) and other components to ensure optimal kinase activity.
 - Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactive assays, or a specific antibody and luminescence/fluorescence reader for non-radioactive assays).
- Workflow: The general workflow for such an assay is depicted below. A fixed concentration of the AKT1 enzyme and its substrate are incubated with varying concentrations of **PF-AKT400**. The enzymatic reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. The resulting data is then plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-AKT400 CAS No.1004990-28-6 - Ruixibiotech [ruixibiotech.com]
- To cite this document: BenchChem. [PF-AKT400: A Technical Guide to Target Protein Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683966#pf-akt400-target-protein-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com